molecular formula C14H14N2O B12450942 (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

Cat. No.: B12450942
M. Wt: 226.27 g/mol
InChI Key: NUZFFMRKRXHMBH-UHFFFAOYSA-N
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Description

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is an organic compound characterized by the presence of a benzyloxy group and a pyridin-2-yl group attached to an ethylideneamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine typically involves the condensation of benzyl alcohol with pyridine-2-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Benzyl alcohol+Pyridine-2-carbaldehydeBase, RefluxThis compound\text{Benzyl alcohol} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{Base, Reflux}} \text{this compound} Benzyl alcohol+Pyridine-2-carbaldehydeBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.

Scientific Research Applications

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(benzyloxy)[1-(pyridin-3-yl)ethylidene]amine
  • (E)-(benzyloxy)[1-(pyridin-4-yl)ethylidene]amine
  • (E)-(benzyloxy)[1-(quinolin-2-yl)ethylidene]amine

Uniqueness

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridin-2-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-phenylmethoxy-1-pyridin-2-ylethanimine

InChI

InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

NUZFFMRKRXHMBH-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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